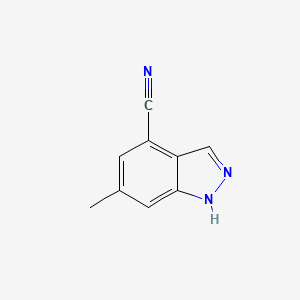

6-Methyl-1H-indazole-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1H-indazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-6-2-7(4-10)8-5-11-12-9(8)3-6/h2-3,5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLSVXDJYZLOUMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=NNC2=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646514 | |

| Record name | 6-Methyl-1H-indazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-51-0 | |

| Record name | 6-Methyl-1H-indazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 6 Methyl 1h Indazole 4 Carbonitrile and Analogs

General Approaches to the Indazole Core Construction

The construction of the bicyclic indazole system can be achieved through various strategic bond formations. Modern synthetic chemistry offers a powerful toolkit of reactions that can be broadly categorized into transition-metal-catalyzed cyclizations and metal-free condensation reactions. These methods provide access to diverse indazole analogs by allowing for the introduction of various substituents on the benzene (B151609) and pyrazole (B372694) rings.

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and indazoles are no exception. These methods often proceed with high efficiency and selectivity under mild conditions, tolerating a wide array of functional groups.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki–Miyaura coupling, are powerful tools for forming carbon-carbon bonds. rsc.orgrsc.orgnih.gov This methodology is highly effective for the C-3 functionalization of the indazole core by coupling a pre-functionalized indazole (e.g., a 3-haloindazole) with an organoboron reagent. mdpi.com The reaction typically proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com The use of ionic liquids as solvents can enhance catalyst stability and recycling. mdpi.com This approach has been successfully employed to synthesize a variety of C-3 arylated indazole derivatives. rsc.orgmdpi.com

Table 1: Examples of Indazole Analogs Synthesized via Palladium-Catalyzed Suzuki–Miyaura Coupling

| Starting Material | Coupling Partner | Product | Catalyst System | Yield | Reference |

| 3-Iodo-1H-indazole (Boc-protected) | 4-(Methoxycarbonyl)phenylboronic acid | tert-butyl 3-(4-(methoxycarbonyl)phenyl)-1H-indazole-1-carboxylate | PdCl₂(dppf) in BMImBF₄ | 93% | mdpi.com |

| Bromo-indazole carboxamide | Various organoboronic acids | N-Aryl/alkyl-indazole carboxamides | PdCl₂(dppf)·(DCM) in 1,4-dioxane/water | Not specified | rsc.orgrsc.org |

Rhodium-catalyzed C–H activation has emerged as a highly efficient and atom-economical strategy for the synthesis of substituted indazoles. nih.govnih.gov This approach often involves the use of a directing group to guide the regioselective functionalization of a C–H bond. For instance, N-aryl-2H-indazoles can be synthesized in a one-step process from azobenzenes and aldehydes via Rh(III)-catalyzed C–H bond addition and subsequent cyclization. nih.govnih.gov In some methodologies, copper salts are used as co-catalysts, particularly to facilitate the crucial N–N bond formation step under mild conditions, often using molecular oxygen as the oxidant. mdpi.com This dual catalytic system allows for sequential C–H activation and intramolecular cascade annulation to construct the 1H-indazole core. mdpi.com

Table 2: Examples of Indazole Analogs Synthesized via Rhodium-Catalyzed C-H Activation

| Starting Material 1 | Starting Material 2 | Product | Catalyst System | Yield | Reference |

| Azobenzenes | Aldehydes | N-Aryl-2H-indazoles | [CpRhCl₂]₂ / AgSbF₆ | Not specified | nih.govnih.govmdpi.com |

| Phthalazinones/Pyridazinones | Allenes | Indazole derivatives with a quaternary carbon | [CpRhCl₂]₂ / AgOAc | Moderate to good | mdpi.comrsc.org |

| Imidates | Nitrosobenzenes | 1H-indazoles | Rh(III)/Cu(II) | Not specified | mdpi.com |

A novel approach to the synthesis of 1H-indazoles involves a silver(I)-mediated intramolecular oxidative C–H amination. nih.govacs.orgnih.govelsevierpure.com This method is particularly effective for creating a variety of 3-substituted indazoles, which can be challenging to synthesize using other C–H amination techniques. nih.gov The reaction is believed to proceed through a single electron transfer (SET) mechanism mediated by the Ag(I) oxidant. nih.govacs.orgelsevierpure.com This process demonstrates high functional group tolerance, allowing for the synthesis of indazoles bearing amide, ketone, ester, and even trifluoromethyl groups at the 3-position. nih.gov

Table 3: Examples of 3-Substituted 1H-Indazoles Synthesized via Silver(I)-Mediated C-H Amination

| Product | Substituent at C-3 | Yield | Reference |

| Methyl 1-(p-tolyl)-1H-indazole-3-carboxylate | Carboxylate | Not specified | acs.org |

| Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | Carboxylate | Not specified | nih.govacs.org |

| Various 3-substituted 1H-indazoles | Amide, Ketone, Ester, Olefin, Aryl, CF₃ | Efficient | nih.govacs.orgnih.govelsevierpure.com |

Copper-catalyzed reactions are pivotal in the formation of the N–N bond, a key step in many indazole syntheses. One strategy involves the reaction of o-aminoaryl N–H ketimine species, which are readily generated from 2-aminobenzonitriles and organometallic reagents. acs.org The subsequent cyclization is catalyzed by Cu(OAc)₂, with oxygen serving as the terminal oxidant, to afford a wide range of 1H-indazoles in good to excellent yields. acs.org Another powerful copper-catalyzed approach is a one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. capes.gov.brnih.govacs.org In this case, the copper catalyst is crucial for both the C–N and N–N bond-forming steps. capes.gov.brnih.govacs.org

Table 4: Examples of Indazole Analogs Synthesized via Copper-Catalyzed N-N Bond Formation

| Starting Materials | Product Type | Catalyst | Key Features | Reference |

| 2-Aminobenzonitriles and organometallic reagents | 1H-Indazoles | Cu(OAc)₂ | Oxygen as terminal oxidant | acs.org |

| 2-Bromobenzaldehydes, primary amines, and sodium azide | 2H-Indazoles | CuI / TMEDA | One-pot, three-component reaction | capes.gov.brnih.govacs.org |

| Arene with alkyne and triazene (B1217601) functionality | 2H-Indazoles | Cu(II) salt | Oxidative cyclization | rsc.org |

While metal-catalyzed methods are prevalent, metal-free alternatives for indazole synthesis offer advantages in terms of cost, toxicity, and ease of product purification. One such method involves the intramolecular aerobic oxidative C–N coupling of aryl hydrazones. This reaction can be promoted by TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) under basic conditions with an oxygen atmosphere. thieme-connect.com Another practical, metal-free approach begins with o-aminobenzoximes. Selective activation of the oxime group using methanesulfonyl chloride and triethylamine (B128534) leads to the formation of 1H-indazoles in good to excellent yields under very mild conditions. nih.gov Furthermore, the reaction of readily available 2-aminophenones with hydroxylamine (B1172632) derivatives provides a simple, mild, and air- and moisture-insensitive route to indazoles. organic-chemistry.org

Table 5: Examples of Metal-Free Indazole Synthesis

| Starting Materials | Reagents | Product Type | Key Features | Reference |

| Aryl hydrazones | TEMPO, NaHCO₃ or DMAP, O₂ | 3-Alkyl/Aryl indazoles and azaindazoles | Intramolecular aerobic oxidative C–N coupling | thieme-connect.com |

| o-Aminobenzoximes | Methanesulfonyl chloride, Triethylamine | 1H-Indazoles | Mild conditions, good to excellent yields | nih.gov |

| 2-Aminophenones | Hydroxylamine derivatives | Indazoles | One-pot, operationally simple, broad functional group tolerance | organic-chemistry.org |

Metal-Free Cyclization and Condensation Reactions

Intramolecular Amination of ortho-Haloarylhydrazones

A prominent method for constructing the 1H-indazole scaffold is through the intramolecular amination of ortho-haloarylhydrazones. This strategy typically involves the formation of a hydrazone from an ortho-halo-substituted aldehyde or ketone and a hydrazine (B178648) derivative. The subsequent intramolecular C-N bond formation is usually facilitated by a transition metal catalyst, such as palladium or copper. beilstein-journals.orgnih.gov

The reaction's success often depends on the nature of the halogen, with ortho-bromo derivatives generally providing better yields compared to their ortho-chloro counterparts. beilstein-journals.org However, the higher commercial availability and lower cost of o-chloroaryl aldehydes and ketones make the development of efficient methods for these substrates particularly valuable. beilstein-journals.orgbeilstein-journals.org Copper-catalyzed N-arylation has been shown to be effective for the synthesis of N-phenyl- and N-thiazolyl-1H-indazoles from the more accessible o-chlorinated arylhydrazones. beilstein-journals.org While yields might be moderate, this approach expands the utility of readily available starting materials. beilstein-journals.org

Alternative approaches include metal-free intramolecular amination via oxidative C-H bond functionalizations, which have shown improvements in substrate scope and reaction conditions. beilstein-journals.org However, these methods can sometimes be limited by the types of N-substituents that can be used or may suffer from poor regioselectivity in the absence of a directing group. beilstein-journals.org Silver(I)-mediated intramolecular oxidative C-H amination has also been reported as an efficient method for synthesizing a variety of 3-substituted 1H-indazoles. nih.gov

Below is a table summarizing catalyst systems used in intramolecular amination for indazole synthesis:

| Catalyst System | Substrate Type | Key Features |

| Copper(I) Iodide / 1,10-Phenanthroline | ortho-Chloroarylhydrazones | Utilizes less expensive starting materials. beilstein-journals.org |

| Palladium Catalysts | ortho-Haloarylhydrazones | Often provides good yields, particularly with bromo-substrates. beilstein-journals.orgorganic-chemistry.org |

| Silver(I) Oxidants | Arylhydrazones | Enables intramolecular oxidative C-H amination. nih.gov |

| Metal-Free (e.g., t-BuOK in DMF) | 1-Aryl-2-(2-nitrobenzylidene)hydrazines | Avoids transition metals, relies on displacement of a nitro group. organic-chemistry.org |

Diazotization and Cyclization of o-Alkylanilines

The diazotization of o-alkylanilines, followed by intramolecular cyclization, is a classical yet effective route to the indazole core. This method typically involves treating an aniline (B41778) derivative with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium, to form a diazonium salt in situ. nih.govresearchgate.net The diazonium salt then undergoes cyclization to form the indazole ring.

For instance, the synthesis of 6-(ethylthio)methyl indazole has been achieved starting from 3-amino-4-methylbenzoic acid. researchgate.net The process involves diazotization using isopentyl nitrite in the presence of acetic anhydride (B1165640) and potassium acetate, followed by acid-mediated cyclization. researchgate.net This approach highlights the transformation of an amino group on the benzene ring into one of the nitrogen atoms of the pyrazole ring.

The reaction conditions, including the choice of nitrosating agent and solvent, can influence the outcome and yield of the cyclization. nih.gov While effective, this method's applicability can be dependent on the stability of the intermediate diazonium salt and the reactivity of the specific substrate. A variation of this approach, known as the Davis-Beirut reaction, also provides a pathway to indazoles.

Multi-Component Reactions for Fused Indazole Systems

Multi-component reactions (MCRs) offer an efficient pathway to complex molecular scaffolds, including fused indazole systems, by combining three or more reactants in a single synthetic operation. nih.gov These reactions are highly valued for their atom economy and ability to rapidly generate structural diversity.

One notable application of MCRs is in the synthesis of fused 1,2,3-triazole systems, which can be conceptually related to the construction of complex heterocyclic systems. nih.gov For example, a sequential Ugi reaction followed by an intramolecular azide-alkyne cycloaddition can produce fused dihydrotriazolopyrazinones. nih.gov This strategy involves the careful design of starting materials to incorporate the necessary functionalities for the subsequent intramolecular cyclization. The efficiency of such MCRs can be influenced by the electronic properties of the substituents on the various components. nih.gov

While not a direct synthesis of the simple indazole core, MCR strategies are highly relevant for creating more complex, fused systems where an indazole or a related pyrazole ring is part of a larger, polycyclic structure.

Targeted Synthesis of Indazole Carbonitriles

The introduction and derivatization of a carbonitrile (cyano) group on the indazole scaffold are critical steps for creating molecules like 6-Methyl-1H-indazole-4-carbonitrile. These processes often rely on modern catalytic methods and classical condensation reactions.

Cyanation Strategies for Carbonitrile Introduction (e.g., Palladium-Catalyzed Cyanation)

Palladium-catalyzed cyanation is a powerful and widely used method for introducing a nitrile group onto aromatic and heteroaromatic rings. orgsyn.orgresearchgate.netresearchgate.net This reaction typically involves the cross-coupling of an aryl halide (or triflate) with a cyanide source. nih.gov

The choice of cyanide source is a critical parameter. While traditional reagents like potassium cyanide (KCN) and sodium cyanide (NaCN) are effective, their high toxicity presents significant handling challenges. orgsyn.orgresearchgate.net Zinc cyanide (Zn(CN)₂) is another option with improved efficiency in some cases. orgsyn.org A significant advancement in this area is the use of potassium ferrocyanide (K₄[Fe(CN)₆]), a non-toxic and robust cyanide source that is applicable to a wide range of substrates, including challenging heteroaromatics like indazoles. orgsyn.orgresearchgate.netnih.gov

The catalyst system, comprising a palladium precursor and a ligand, is also crucial for the reaction's success. Ligands like Xantphos are often employed to facilitate the catalytic cycle. orgsyn.org The reaction conditions, such as solvent and temperature, are optimized to achieve high yields and catalyst turnover numbers. orgsyn.org For example, the cyanation of 3-chloroindazole has been successfully demonstrated using a palladium-catalyzed system. nih.gov

A summary of cyanide sources for palladium-catalyzed cyanation is provided below:

| Cyanide Source | Toxicity | Key Features |

| KCN, NaCN | High | Inexpensive and readily available, but require harsh conditions. orgsyn.orgresearchgate.net |

| Zn(CN)₂ | High | Improved efficiency over KCN/NaCN in some cases. orgsyn.orgresearchgate.net |

| K₄[Fe(CN)₆] | Low | Non-toxic, robust, and applicable to a broad substrate scope. orgsyn.orgresearchgate.netnih.gov |

| CH₃CN | Low | Can serve as a "green" cyanide source in direct C-H functionalization. rsc.org |

Knoevenagel Condensation in Carbonitrile Derivatization

The Knoevenagel condensation is a classic organic reaction that involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org This reaction is particularly useful for forming carbon-carbon double bonds and can be employed in the derivatization of carbonitriles.

In the context of indazole synthesis, a Knoevenagel condensation can be used to build upon an existing indazole structure. For example, if a formyl group (an aldehyde) is present on the indazole ring, it can react with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) (CH₂(CN)₂). wikipedia.orgorganic-chemistry.orgyoutube.com This reaction, typically catalyzed by a weak base like piperidine, would result in an indazolyl-substituted vinylidene dinitrile. wikipedia.org

This strategy is more about derivatization and elongation from a functional group on the indazole rather than the direct introduction of the first carbonitrile onto the ring. For instance, a 3-formyl-2H-indazole, which can be synthesized via regioselective formylation, could serve as a key precursor for further functionalization using the Knoevenagel condensation. wikipedia.orgthieme-connect.de The Doebner modification of this reaction, which uses pyridine (B92270) as a solvent, is useful when one of the activating groups is a carboxylic acid, leading to condensation with concomitant decarboxylation. organic-chemistry.org

Regioselective Functionalization of the Indazole Ring System

The functionalization of the indazole ring at specific positions is crucial for synthesizing targeted derivatives. Indazole has two nitrogen atoms (N1 and N2) and several carbon atoms on the benzene ring (C3, C4, C5, C6, and C7) that can be functionalized. Achieving regioselectivity is a significant challenge due to the similar reactivity of several positions. nih.gov

N-Alkylation: The alkylation of the indazole NH group can lead to a mixture of N1 and N2 isomers. beilstein-journals.orgnih.gov The regioselectivity is highly dependent on the reaction conditions (base, solvent) and the steric and electronic properties of substituents already on the indazole ring. nih.govbeilstein-journals.org For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) tends to favor N1 alkylation for many substituted indazoles. nih.govbeilstein-journals.org Conversely, substituents at the C7 position, such as a nitro or ester group, can direct alkylation to the N2 position with high selectivity. beilstein-journals.org

C-H Functionalization: Direct C-H functionalization is a modern and efficient strategy for introducing substituents onto the indazole ring without pre-functionalization (e.g., halogenation). However, controlling the regioselectivity is a major hurdle. nih.gov The use of directing groups (DGs) is a common and effective strategy to achieve regioselective C-H functionalization. A directing group, temporarily installed on one of the nitrogen atoms, can direct a metal catalyst to a specific C-H bond, often at the C7 or C3 position. nih.gov For example, a CONMe₂ group has been used to direct Rh(III)-catalyzed C7 functionalization. nih.gov

The inherent reactivity of the indazole ring system also plays a role. Electrophilic substitution reactions like nitration and halogenation can occur, but often result in mixtures of products. chemicalbook.com For instance, the reaction of indazole with formaldehyde (B43269) in acidic conditions predominantly yields the N1-substituted product. acs.orgcsic.es

The table below outlines factors influencing regioselectivity in indazole functionalization:

| Reaction Type | Position(s) | Influencing Factors |

| N-Alkylation | N1 vs. N2 | Base (e.g., NaH, K₂CO₃), solvent (e.g., THF, DMF), steric/electronic effects of ring substituents. beilstein-journals.orgnih.govbeilstein-journals.org |

| C-H Functionalization | C3, C4, C5, C7 | Use of directing groups, choice of metal catalyst (e.g., Pd, Rh). nih.govacs.org |

| Electrophilic Substitution | C3, C5, C7 | Reaction conditions (e.g., acid medium), nature of the electrophile. chemicalbook.com |

| Formylation | C3 | Use of Selectfluor and DMSO as a formylating agent under microwave conditions for 2H-indazoles. thieme-connect.de |

N-Alkylation Regioselectivity (N1 vs. N2 Isomer Formation)

The alkylation of 1H-indazoles can lead to a mixture of N1 and N2 isomers, and achieving regioselectivity is a significant challenge in the synthesis of indazole-based compounds. nih.govnih.gov The ratio of these isomers is influenced by the substituents on the indazole ring, the nature of the alkylating agent, and the reaction conditions. nih.govd-nb.info

Generally, the direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 substituted products. beilstein-journals.org For instance, the reaction of an indazole with isobutyl bromide using potassium carbonate in DMF can result in a nearly equal mixture of N1 and N2 isomers. nih.gov However, specific conditions can favor one isomer over the other. The use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving N1-selective alkylation. nih.govd-nb.info For certain 3-substituted indazoles, this method can lead to greater than 99% N1 regioselectivity. nih.gov

Conversely, N2-selective alkylation can be achieved under different conditions. Mitsunobu conditions, for example, have been shown to favor the formation of the N2-regioisomer. nih.govbeilstein-journals.org The choice of solvent and base also plays a critical role. For example, the use of NaH in THF has been reported to give high N1-selectivity with certain electron-deficient indazoles. beilstein-journals.orgnih.govresearchgate.net The regioselectivity can also be influenced by the position of substituents on the indazole ring. Indazoles with substituents at the C7 position, such as nitro or carboxylate groups, have been shown to exhibit excellent N2-regioselectivity. nih.govd-nb.info

Computational studies, such as those using density functional theory (DFT), have been employed to understand the mechanistic basis for this regioselectivity. beilstein-journals.orgnih.govresearchgate.net These studies suggest that factors like chelation of the cation by the indazole and non-covalent interactions can influence the reaction pathway towards either N1 or N2 alkylation. beilstein-journals.orgnih.gov

| Starting Material | Alkylating Agent | Base/Solvent | N1:N2 Ratio | Reference |

| Indazole | Isobutyl bromide | K2CO3 / DMF | 58:42 | nih.gov |

| 3-Carboxymethyl indazole | Alkyl bromide | NaH / THF | >99% N1 | nih.gov |

| Methyl ester indazole | n-Pentanol | Mitsunobu conditions | 1:2.5 | beilstein-journals.org |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl iodide | K2CO3 / DMF | 44:40 | beilstein-journals.orgnih.gov |

| 1H-Indazole-3-carbonitrile | Alkylating Agent | - | - | researchgate.net |

Directed C–H Functionalization

Direct C–H functionalization has emerged as a powerful tool for the synthesis and modification of heterocyclic compounds, including indazoles. nih.gov This approach allows for the introduction of various functional groups onto the indazole core in a regioselective manner. The regioselectivity is often controlled by the use of a directing group, which guides the catalyst to a specific C–H bond. nih.gov

For the 1H-indazole system, functionalization can occur at various positions on both the pyrazole and benzene rings. nih.gov While the C3 position is often reactive, directed C–H functionalization provides access to other positions, such as C7. nih.gov For example, rhodium(III)-catalyzed C7 functionalization of 1H-indazoles has been achieved using directing groups like CONnHex2, leading to the desired product in good yield. nih.gov

Palladium-catalyzed direct arylation has also been utilized for the C-H functionalization of indazoles. nih.gov The regioselectivity of these reactions can be influenced by the substituents present on the indazole ring. For instance, 3-substituted 1H-indazoles bearing electron-withdrawing groups can undergo direct C7 arylation. nih.gov

Furthermore, sequential C–H activation and annulation reactions catalyzed by transition metals like rhodium and copper have been developed for the one-step construction of functionalized indazole derivatives. nih.gov These methods often proceed through the formation of a metallacycle intermediate, followed by migratory insertion and subsequent cyclization. nih.gov

| Heterocycle | Reaction Type | Catalyst | Position Functionalized | Directing Group | Reference |

| 1H-Indazole | C7 Functionalization | Rh(III) | C7 | CONnHex2 | nih.gov |

| 3-Substituted 1H-indazole | Direct C7 Arylation | Palladium | C7 | - | nih.gov |

| Ethyl benzimidates | C–H activation/annulation | Rh(III)/Cu(II) | - | - | nih.gov |

| Phenylhydrazines | C–H functionalization | [Cp*RhCl2]2 | - | Hydrazine | nih.gov |

Derivatization and Scaffold Modification of this compound Precursors

The synthesis of complex indazole derivatives often involves the modification of precursor molecules. This can include substitution reactions on halogenated indazoles, transformations of other functional groups, and cyclization reactions to form more complex polycyclic systems.

Halogenated indazoles are versatile intermediates for the synthesis of more complex derivatives. The halogen atom can be displaced through various nucleophilic substitution reactions. For example, 3-halogenoindazoles can undergo cyanation followed by reduction to introduce an aldehyde function at the C3 position. rsc.org

Functional groups such as nitro groups and carboxylates on the indazole ring can be transformed to introduce new functionalities. The nitration of 1H-indazoles typically occurs at the 5-position in strongly acidic conditions. researchgate.net These nitro groups can subsequently be reduced to amino groups, which can then be further functionalized. acs.org For example, 2-nitrobenzonitriles can be converted to 3-amino-2H-indazoles through a two-step sequence involving a trimethylaluminium-mediated conversion followed by organophosphorus-mediated reductive cyclization. nih.gov

Carboxylate groups can also be valuable handles for derivatization. For instance, 1H-indazole-3-carboxaldehyde derivatives can be synthesized from the corresponding ester through a reduction-reoxidation sequence. rsc.org These aldehydes are key intermediates for accessing a variety of polyfunctionalized 3-substituted indazoles. rsc.org

The indazole core can be annulated to form polycyclic systems, which are of interest in medicinal chemistry. nih.govresearchgate.netresearchgate.net These cyclization reactions can be achieved through various strategies. For instance, a base-mediated cascade reaction between malonate esters and acrolein has been developed to access complex polycyclic systems. nih.gov This tandem reaction involves a series of Michael additions and an aldol (B89426) condensation to form three fused rings. nih.gov

Another approach involves the reductive cyclization of nitroaromatic compounds, known as the Cadogan cyclization, to synthesize 2H-indazoles. nih.gov This reaction is typically carried out at high temperatures with phosphites or phosphines. nih.gov Furthermore, N-fused polycyclic indolines can be synthesized from nitro-substituted precursors through a reduction/cyclization cascade reaction mediated by iron under acidic conditions. researchgate.netresearchgate.net

| Precursor Type | Reaction Type | Reagents/Conditions | Resulting Functional Group/System | Reference |

| Halogenated Indazole | Cyanation/Reduction | Palladium or copper catalyst, then Raney Nickel or DIBAL | Aldehyde | rsc.org |

| 1H-Indazole | Nitration | Strongly acidic | 5-Nitro-1H-indazole | researchgate.net |

| 2-Nitrobenzonitrile | Reductive Cyclization | Trimethylaluminium, then organophosphorus reagent | 3-Amino-2H-indazole | nih.gov |

| Indazole-3-carboxylate | Reduction/Reoxidation | - | Indazole-3-carboxaldehyde | rsc.org |

| Malonate ester & Acrolein | Cascade Cyclization | Base-mediated | Fused polycyclic system | nih.gov |

| Nitroaromatic compound | Cadogan Cyclization | High temperature, phosphites/phosphines | 2H-Indazole | nih.gov |

| Nitro-substituted indole (B1671886) | Reduction/Cyclization Cascade | Iron, acidic conditions | N-fused polycyclic indoline | researchgate.netresearchgate.net |

Advanced Spectroscopic Characterization of 6 Methyl 1h Indazole 4 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules. For 6-Methyl-1H-indazole-4-carbonitrile, both ¹H and ¹³C NMR, as well as two-dimensional techniques, are employed to assign the chemical environment of each atom.

The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of an indazole derivative, the protons on the aromatic ring and the methyl group will have characteristic chemical shifts. For instance, in a related compound, 3-methyl-1-phenyl-1H-indazole, the methyl protons appear as a singlet at approximately 2.67 ppm. rsc.org The aromatic protons of indazoles generally resonate in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. rsc.orgchemicalbook.com The specific shifts and coupling constants are influenced by the substituents on the indazole ring.

A representative ¹H NMR data set for a similar indazole structure is presented below:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.104 | s | |

| H-5 | 7.578 | d | 8.46 |

| H-7 | 7.783 | d | 8.12 |

| NH | 13.1 | br s | |

| CH₃ | 2.65 | s | |

| Note: This is a representative table based on general indazole structures and may not reflect the exact values for this compound. |

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in this compound are influenced by their hybridization and the electronic effects of neighboring atoms and functional groups. The carbon of the nitrile group (C≡N) is typically found in the range of 110-125 ppm. The carbons of the indazole ring will appear in the aromatic region (approximately 110-150 ppm), while the methyl carbon will be observed in the upfield region (around 10-20 ppm). For example, in 3-methyl-1-phenyl-1H-indazole, the methyl carbon appears at 11.9 ppm. rsc.org

A representative ¹³C NMR data set for a similar indazole structure is presented below:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-3 | 144.0 |

| C-3a | 120.6 |

| C-4 | 120.8 |

| C-5 | 124.9 |

| C-6 | 122.4 |

| C-7 | 110.4 |

| C-7a | 139.5 |

| C≡N | ~115 |

| CH₃ | ~12 |

| Note: This is a representative table based on general indazole structures and may not reflect the exact values for this compound. |

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining the spatial proximity of atoms within a molecule. A NOESY experiment on this compound would reveal through-space correlations between protons. For instance, a cross-peak between the protons of the methyl group at position 6 and the proton at position 5 or 7 would confirm their close spatial relationship, which is crucial for unambiguous structural assignment, especially in differentiating isomers.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding.

FT-IR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule. In the FT-IR spectrum of this compound, characteristic absorption bands are expected. The nitrile (C≡N) stretching vibration is a prominent feature, typically appearing in the range of 2260-2220 cm⁻¹. The N-H stretching vibration of the indazole ring is expected to be a broad band around 3100-3500 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the C-H stretching of the methyl group appears just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are found in the 1600-1450 cm⁻¹ region. For a similar indazole compound, characteristic IR peaks were observed at 1594, 1507, and 751 cm⁻¹. rsc.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3100-3500 (broad) |

| Aromatic C-H | Stretching | >3000 |

| Aliphatic C-H | Stretching | <3000 |

| C≡N | Stretching | 2260-2220 |

| C=C (aromatic) | Stretching | 1600-1450 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition. The fragmentation pattern can also be diagnostic; for example, the loss of a methyl group or the nitrile group would result in characteristic fragment ions. In the mass spectrum of a related indazole, the molecular ion peak (M⁺) was observed, along with other fragments. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise mass of a molecule, which in turn allows for the calculation of its elemental composition. For this compound, with a molecular formula of C₉H₇N₃, the expected monoisotopic mass can be calculated with high accuracy. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

In a typical HRMS experiment, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured with very high precision. For this compound, the protonated molecule [M+H]⁺ would be the primary ion observed in positive ionization mode.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Theoretical Value |

| Molecular Formula | C₉H₇N₃ |

| Monoisotopic Mass | 157.063998 |

| Calculated m/z for [M+H]⁺ | 158.07127 |

| Calculated m/z for [M+Na]⁺ | 180.05322 |

Note: The values in this table are theoretical and serve as a reference for expected HRMS results.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry, particularly suitable for polar molecules. It typically generates intact molecular ions, such as [M+H]⁺ or [M-H]⁻, with minimal fragmentation. ESI-MS is instrumental in confirming the molecular weight of a compound.

For this compound, ESI-MS analysis would be expected to show a prominent peak corresponding to the protonated molecule. The observation of this peak provides direct evidence of the compound's molecular weight.

Table 2: Expected Electrospray Ionization Mass Spectrometry (ESI-MS) Data for this compound

| Ion Adduct | Expected m/z |

| [M+H]⁺ | 158.1 |

| [M+Na]⁺ | 180.1 |

Note: These m/z values are based on the nominal mass and represent the expected major peaks in an ESI-MS spectrum.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic Absorption Spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the molecule's chromophoric system.

The indazole ring system in this compound is an aromatic chromophore that is expected to exhibit characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the substituents on the indazole core. For instance, the nitrile and methyl groups will have an effect on the electronic distribution and thus the absorption spectrum.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε) |

| Methanol | ~250-260, ~290-300 | Not available |

| Ethanol | ~250-260, ~290-300 | Not available |

Note: The λmax values are predictions based on the indazole chromophore and related structures. Actual experimental values may vary.

Computational and Theoretical Studies on 6 Methyl 1h Indazole 4 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular properties and has become a staple in modern chemical research. For a molecule like 6-Methyl-1H-indazole-4-carbonitrile, DFT can elucidate its fundamental electronic characteristics. nih.govdntb.gov.ua

The first step in most computational studies is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a 6-31G(d,p) basis set, calculations are performed to find the structure corresponding to the lowest energy on the potential energy surface. This optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles.

For this compound, the optimization would confirm the planarity of the indazole ring system and determine the precise orientation of the methyl and carbonitrile substituents. The energetic analysis provides the total electronic energy of the molecule, which is a measure of its thermodynamic stability.

Table 1: Predicted Optimized Geometric Parameters for this compound Note: The following data are representative values based on DFT calculations of similar indazole structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C4-CN (Nitrile) | ~ 1.43 Å |

| C≡N (Nitrile) | ~ 1.16 Å | |

| C6-CH₃ (Methyl) | ~ 1.51 Å | |

| N1-N2 | ~ 1.36 Å | |

| N1-H | ~ 1.01 Å | |

| Bond Angles | C3-C4-CN | ~ 121° |

| C5-C6-CH₃ | ~ 122° | |

| C7a-N1-N2 | ~ 112° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity. youtube.com The LUMO acts as an electron acceptor, and its energy indicates the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more prone to chemical reactions. For this compound, the HOMO is expected to be distributed primarily over the electron-rich indazole ring, while the LUMO may be concentrated around the electron-withdrawing carbonitrile group. researchgate.netresearchgate.net

Table 2: Predicted Frontier Orbital Energies for this compound Note: Values are illustrative and based on DFT calculations of related indazole derivatives. nih.gov

| Parameter | Energy (eV) |

| E(HOMO) | ~ -6.5 eV |

| E(LUMO) | ~ -1.8 eV |

| Energy Gap (ΔE) | ~ 4.7 eV |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.deyoutube.com The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are the most likely sites for an electrophilic attack. For this compound, these regions are expected around the nitrogen atom of the carbonitrile group and the pyridine-type nitrogen (N2) of the indazole ring. researchgate.netresearchgate.net

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These areas are susceptible to nucleophilic attack. The most positive region is typically found around the hydrogen atom attached to the N1 nitrogen of the indazole ring. researchgate.net

This analysis helps in understanding intermolecular interactions, such as hydrogen bonding. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed Lewis-like description of the electron density, including atomic charges, hybridization, and the nature of bonding. faccts.dewisc.edu It examines interactions between filled donor NBOs and empty acceptor NBOs, revealing stabilizing delocalization effects known as hyperconjugation. icm.edu.pl

Table 3: Predicted Natural Charges on Select Atoms of this compound Note: Data is representative of NBO calculations on similar heterocyclic compounds.

| Atom | Predicted Natural Charge (e) |

| N (from Nitrile) | ~ -0.45 |

| N1 (Indazole) | ~ -0.60 |

| N2 (Indazole) | ~ -0.25 |

| H (on N1) | ~ +0.40 |

| C (from Nitrile) | ~ +0.15 |

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters. DFT calculations are commonly used to compute infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. dntb.gov.ua

To predict NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is often employed within a DFT framework. liverpool.ac.uk This approach calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These theoretical predictions are invaluable for confirming the structure of newly synthesized compounds by comparing the calculated spectrum to the experimental one. nih.govbas.bg Discrepancies between predicted and observed shifts are typically small, often within 0.2-0.4 ppm for ¹H NMR. nih.gov

Table 4: Comparison of Hypothetical Experimental and Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom/Group | Predicted ¹H Shift | Hypothetical Exp. ¹H Shift | Predicted ¹³C Shift | Hypothetical Exp. ¹³C Shift |

| N1-H | 12.90 | 13.01 | - | - |

| H3 | 8.25 | 8.30 | 135.5 | 136.2 |

| H5 | 7.60 | 7.65 | 123.0 | 123.8 |

| H7 | 7.90 | 7.98 | 121.5 | 122.1 |

| CH₃ | 2.50 | 2.55 | 21.0 | 21.7 |

| C4 | - | - | 109.0 | 108.3 |

| C≡N | - | - | 117.0 | 117.5 |

Computational Mechanistic Investigations of Reaction Pathways

Beyond static molecular properties, DFT is a powerful tool for investigating the dynamics of chemical reactions. By mapping the potential energy surface, computational chemists can identify transition states, calculate activation energies, and elucidate detailed reaction mechanisms.

For this compound, theoretical studies could explore its synthesis pathways, such as the cyclization reactions typically used to form the indazole ring. By calculating the energy barriers for different possible routes, the most favorable reaction pathway can be determined. Similarly, its reactivity in further chemical transformations, such as N-alkylation or substitution reactions, can be modeled. These computational insights can guide the design of new synthetic routes and help explain observed product distributions, saving significant time and resources in experimental work.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-methyl-1H-indazole-4-carbonitrile, and how can reaction conditions be systematically optimized?

- Methodology : Begin with a two-step approach: (i) cyclization of substituted precursors (e.g., nitrile-containing intermediates) under acidic conditions, and (ii) methylation at the 6-position using methyl iodide or dimethyl sulfate. Reflux in acetic acid with sodium acetate as a base is recommended for cyclization . Optimize parameters (temperature, solvent polarity, catalyst loading) via Design of Experiments (DoE) to maximize yield. Monitor by TLC and characterize intermediates via -NMR and IR (e.g., CN stretch at ~2240 cm) .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

- Methodology : Use -NMR to verify methyl group integration (δ ~2.5 ppm) and aromatic proton splitting patterns. IR confirms the nitrile group (2240 cm). For crystallography, employ SHELXL for refinement of X-ray diffraction data, ensuring proper handling of hydrogen bonding and disorder . If crystals are challenging to grow, consider co-crystallization with thiourea derivatives to stabilize the lattice .

Q. How can density functional theory (DFT) calculations predict the electronic properties of this compound?

- Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to compute HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Compare results with experimental UV-Vis spectra to validate predictions. DFT is particularly useful for rationalizing reactivity in electrophilic substitution reactions at the indazole core .

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and experimental data in the reactivity of this compound?

- Methodology : If DFT suggests a reactive site that remains inert experimentally, re-evaluate solvent effects (e.g., polar aprotic vs. protic) and steric hindrance from the methyl group. Use Hammett plots to quantify substituent effects on reaction rates. Cross-validate with kinetic isotope effects or isotopic labeling to probe mechanistic pathways .

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound derivatives in enzyme inhibition?

- Methodology : Synthesize analogs with variations at the 4-cyano and 6-methyl positions. Test inhibition against target enzymes (e.g., kinases) via fluorescence-based assays. Use molecular docking (AutoDock Vina) to correlate activity with binding poses. For contradictory SAR data, analyze protein-ligand dynamics via MD simulations to identify allosteric effects .

Q. How to design a robust protocol for polymorph screening of this compound?

- Methodology : Screen crystallization solvents (e.g., DMF, ethanol, acetonitrile) under varying temperatures. Characterize polymorphs via PXRD, DSC, and Raman spectroscopy. Use SHELX suite for crystal structure determination. If multiple forms coexist, apply slurry conversion experiments to identify the thermodynamically stable form .

Q. What in vitro ADME assays are suitable for prioritizing this compound analogs in drug discovery?

- Methodology : Assess metabolic stability using liver microsomes (human/rat), plasma protein binding via equilibrium dialysis, and permeability with Caco-2 monolayers. For compounds showing unexpected instability, identify metabolic soft spots using LC-HRMS to detect hydroxylation or demethylation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.